(E)-4-((2-(4-(4-bromophenyl)thiazol-2-yl)-2-cyanovinyl)amino)-N-carbamoylbenzenesulfonamide
CAS No.: 799770-53-9
Cat. No.: VC7236856
Molecular Formula: C19H14BrN5O3S2
Molecular Weight: 504.38
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 799770-53-9 |
|---|---|
| Molecular Formula | C19H14BrN5O3S2 |
| Molecular Weight | 504.38 |
| IUPAC Name | [4-[[(E)-2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2-cyanoethenyl]amino]phenyl]sulfonylurea |
| Standard InChI | InChI=1S/C19H14BrN5O3S2/c20-14-3-1-12(2-4-14)17-11-29-18(24-17)13(9-21)10-23-15-5-7-16(8-6-15)30(27,28)25-19(22)26/h1-8,10-11,23H,(H3,22,25,26)/b13-10+ |
| Standard InChI Key | DNTPDYIYDSKTLL-JLHYYAGUSA-N |
| SMILES | C1=CC(=CC=C1C2=CSC(=N2)C(=CNC3=CC=C(C=C3)S(=O)(=O)NC(=O)N)C#N)Br |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
The compound’s structure integrates three critical domains:
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4-(4-Bromophenyl)thiazol-2-yl group: A thiazole ring substituted at the 4-position with a bromophenyl moiety, contributing to hydrophobic interactions and π-stacking in biological systems.
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(E)-2-cyanovinylamino linker: A conjugated vinyl bridge in the E-configuration, stabilized by a cyano group, which enhances planarity and potential DNA intercalation properties.
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N-Carbamoylbenzenesulfonamide unit: A sulfonamide group para-substituted with a urea derivative, enabling hydrogen bonding and interactions with enzymatic active sites .
The IUPAC name, [4-[[(E)-2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2-cyanoethenyl]amino]phenyl]sulfonylurea, reflects this arrangement (Fig. 1).
Physicochemical Profile
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₁₄BrN₅O₃S₂ |
| Molecular Weight | 504.38 g/mol |
| CAS Number | 799770-53-9 |
| SMILES | C1=CC(=CC=C1C2=CSC(=N2)C(=CNC3=CC=C(C=C3)S(=O)(=O)NC(=O)N)C#N)Br |
| Topological Polar Surface Area | 145 Ų |
The compound’s solubility remains uncharacterized, though its logP value (estimated at 3.2) suggests moderate lipophilicity, favoring membrane permeability.
Synthetic Pathway and Optimization
Key Synthetic Steps
The synthesis involves a multi-step sequence (Scheme 1):
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Formation of 4-(4-bromophenyl)thiazol-2-amine:
p-Bromoacetophenone reacts with thiourea in the presence of iodine, undergoing cyclization to yield the thiazole intermediate .
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Cyanovinyl Coupling:
The thiazol-2-amine intermediate undergoes condensation with an α-cyanoacetylene derivative, forming the (E)-configured vinyl bridge. -
Sulfonamide Functionalization:
Sulfonation of the aromatic ring followed by urea formation completes the N-carbamoylbenzenesulfonamide group .
Biological Activity and Mechanism
Anticancer Activity
Preliminary in vitro studies demonstrate dose-dependent inhibition of cancer cell proliferation (Table 1):
| Cell Line | IC₅₀ (μM) | Target Pathway | Reference |
|---|---|---|---|
| MCF-7 (Breast) | 12.4 | Carbonic Anhydrase IX | |
| A549 (Lung) | 18.9 | Tubulin Polymerization |
Mechanistically, the compound exhibits dual targeting:
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Carbonic Anhydrase Inhibition: The sulfonamide group chelates zinc in the enzyme active site, disrupting pH regulation in hypoxic tumors .
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Microtubule Disruption: The thiazole-cyanovinyl system binds β-tubulin at the colchicine site, inhibiting mitotic spindle assembly.
Computational and Docking Studies
Molecular Dynamics Simulations
Docking into the carbonic anhydrase IX active site (PDB: 3IAI) reveals:
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Binding Energy: −9.2 kcal/mol (compared to −7.8 kcal/mol for acetazolamide).
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Key Interactions:
ADMET Predictions
| Parameter | Prediction |
|---|---|
| Caco-2 Permeability | 6.3 × 10⁻⁶ cm/s |
| Plasma Protein Binding | 89% |
| CYP3A4 Inhibition | Moderate (IC₅₀ = 4.7 μM) |
| hERG Blockage | Low risk (IC₅₀ > 30 μM) |
These in silico results suggest favorable oral bioavailability but necessitate hepatic metabolism monitoring .
Comparative Analysis with Structural Analogs
Sulfonamide Derivatives
Compared to 2-(4-bromophenyl)sulfinyl-N-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]acetamide (CAS: 338965-84-7), the target compound exhibits:
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Higher CA IX selectivity (2.1-fold) due to urea substituent
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Reduced cytotoxicity (CC₅₀ > 100 μM vs. 48 μM in HEK-293 cells)
Oxadiazole-containing Sulfonamides
While 5-(2-arylvinyl)-1,3,4-oxadiazol-2-yl benzenesulfonamides show superior tubulin binding (IC₅₀ = 8.3 nM), they lack the thiazole-mediated antimicrobial synergy observed in the target compound .
Future Directions and Challenges
Priority Research Areas
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In Vivo Efficacy: Pharmacokinetic profiling in xenograft models to validate tumor growth inhibition.
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Toxicity Mitigation: Structural optimization to reduce potential off-target CYP interactions.
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Formulation Development: Nanoencapsulation to enhance aqueous solubility and tumor accumulation .
Synthetic Chemistry Challenges
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